molecular formula C12H11N5O2 B6635902 N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide

N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide

Cat. No. B6635902
M. Wt: 257.25 g/mol
InChI Key: ZXKDNCUEHLWWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that it may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide has been shown to exhibit significant biochemical and physiological effects in various studies. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and exhibit antiviral activity. Additionally, it has also been shown to have low toxicity levels, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide is its low toxicity levels, making it a safe candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which may pose challenges in certain experimental setups.

Future Directions

There are several future directions for the research on N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide. One possible direction is to further explore its potential as an anticancer agent, with a focus on its mechanism of action and efficacy in vivo. Another possible direction is to investigate its potential as an antiviral agent, with a focus on its efficacy against different types of viruses. Additionally, there is also potential for research on the synthesis of analogs of this compound with improved solubility and efficacy.

Synthesis Methods

The synthesis of N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide involves the reaction of 3H-benzimidazole-5-carboxylic acid with 1,2-dihydropyrazol-3-one in the presence of a suitable catalyst. The resulting compound has shown promising results in various scientific research applications.

Scientific Research Applications

N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines. Additionally, it has also been studied for its potential as an antiviral agent, with promising results.

properties

IUPAC Name

N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c18-11-4-8(16-17-11)5-13-12(19)7-1-2-9-10(3-7)15-6-14-9/h1-4,6H,5H2,(H,13,19)(H,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKDNCUEHLWWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC(=O)NN3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]-3H-benzimidazole-5-carboxamide

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